REACTION_SMILES
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[Br-:14].[CH:15]1([Mg+:18])[CH2:16][CH2:17]1.[CH:19]1([C:20]([c:21]2[cH:22][cH:23][c:24]([Cl:25])[cH:26][cH:27]2)([OH:28])[CH3:29])[CH2:30][CH2:31]1.[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([C:9]([CH3:10])=[O:11])[cH:7][cH:8]1)([F:12])[F:13].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([C:9]([CH3:10])([OH:11])[CH:15]2[CH2:16][CH2:17]2)[cH:7][cH:8]1)([F:12])[F:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+]C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)(c1ccc(Cl)cc1)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(O)(c1ccc(C(F)(F)F)cc1)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |